molecular formula C22H17FN2O2 B11432345 1-(3-fluorobenzyl)-3-(p-tolyl)quinazoline-2,4(1H,3H)-dione

1-(3-fluorobenzyl)-3-(p-tolyl)quinazoline-2,4(1H,3H)-dione

Cat. No.: B11432345
M. Wt: 360.4 g/mol
InChI Key: POUPAMLRTIHNCN-UHFFFAOYSA-N
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Description

1-[(3-Fluorophenyl)methyl]-3-(4-methylphenyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione is a complex organic compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3-fluorophenyl)methyl]-3-(4-methylphenyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione typically involves multi-step organic reactions. One common method involves the condensation of 3-fluorobenzylamine with 4-methylbenzaldehyde to form an intermediate Schiff base. This intermediate is then cyclized with anthranilic acid under acidic conditions to yield the desired quinazoline derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.

Chemical Reactions Analysis

Types of Reactions

1-[(3-Fluorophenyl)methyl]-3-(4-methylphenyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazoline-2,4-dione derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the quinazoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are used under appropriate conditions.

Major Products

The major products formed from these reactions include various substituted quinazoline derivatives, which can have different biological activities and properties.

Scientific Research Applications

1-[(3-Fluorophenyl)methyl]-3-(4-methylphenyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(3-fluorophenyl)methyl]-3-(4-methylphenyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(3-Fluorophenyl)methyl]-3-(4-methylphenyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione is unique due to its specific substitution pattern on the quinazoline ring, which can impart distinct biological activities and chemical properties compared to other similar compounds.

This detailed article provides a comprehensive overview of 1-[(3-fluorophenyl)methyl]-3-(4-methylphenyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C22H17FN2O2

Molecular Weight

360.4 g/mol

IUPAC Name

1-[(3-fluorophenyl)methyl]-3-(4-methylphenyl)quinazoline-2,4-dione

InChI

InChI=1S/C22H17FN2O2/c1-15-9-11-18(12-10-15)25-21(26)19-7-2-3-8-20(19)24(22(25)27)14-16-5-4-6-17(23)13-16/h2-13H,14H2,1H3

InChI Key

POUPAMLRTIHNCN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC4=CC(=CC=C4)F

Origin of Product

United States

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